molecular formula C8H5BrFIO B13430145 2'-Bromo-3'-fluoro-4'-iodoacetophenone

2'-Bromo-3'-fluoro-4'-iodoacetophenone

Cat. No.: B13430145
M. Wt: 342.93 g/mol
InChI Key: RMBHGYRJJZPWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-3’-fluoro-4’-iodoacetophenone is an organic compound that belongs to the class of halogenated acetophenones This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-fluoro-4’-iodoacetophenone can be achieved through a multi-step process involving the halogenation of acetophenone derivatives. One common method involves the bromination of 4’-iodoacetophenone using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .

Another approach involves the fluorination of 2’-bromo-4’-iodoacetophenone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is usually conducted under mild conditions to avoid the decomposition of the product .

Industrial Production Methods

Industrial production of 2’-Bromo-3’-fluoro-4’-iodoacetophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-fluoro-4’-iodoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include substituted acetophenones, alcohols, carboxylic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Bromo-3’-fluoro-4’-iodoacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties and as a starting material for the development of pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-fluoro-4’-iodoacetophenone in chemical reactions involves the activation of the carbonyl group and the halogen atoms. The carbonyl group can undergo nucleophilic addition or substitution reactions, while the halogen atoms can participate in electrophilic aromatic substitution or cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2’-Bromo-3’-fluoro-4’-iodoacetophenone can be compared with other halogenated acetophenones such as:

  • 2-Bromo-4’-fluoroacetophenone
  • 2-Iodo-4’-bromoacetophenone
  • 2-Fluoro-4’-iodoacetophenone

These compounds share similar reactivity patterns but differ in their specific halogen substitution patterns, which can influence their reactivity and applications. The presence of multiple halogen atoms in 2’-Bromo-3’-fluoro-4’-iodoacetophenone makes it particularly versatile for various synthetic applications .

Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

1-(2-bromo-3-fluoro-4-iodophenyl)ethanone

InChI

InChI=1S/C8H5BrFIO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3

InChI Key

RMBHGYRJJZPWGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)I)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.